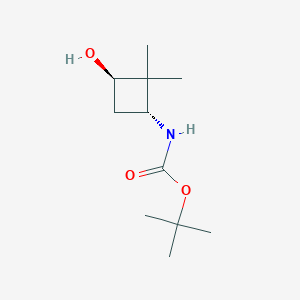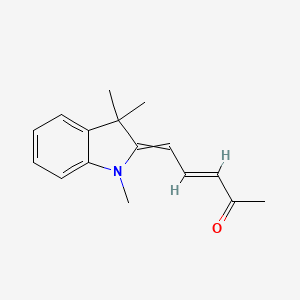
5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one is a chemical compound known for its unique structure and properties. It is an indoline derivative with applications in various fields, including chemistry, biology, and industry. This compound is characterized by its conjugated system, which contributes to its reactivity and usefulness in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one typically involves the reaction of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,3,3-Trimethyl-Δ2,α-indolineacetaldehyde
Uniqueness
5-(1,3,3-Trimethylindolin-2-ylidene)pent-3-en-2-one is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its conjugated system and functional groups make it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(E)-5-(1,3,3-trimethylindol-2-ylidene)pent-3-en-2-one |
InChI |
InChI=1S/C16H19NO/c1-12(18)8-7-11-15-16(2,3)13-9-5-6-10-14(13)17(15)4/h5-11H,1-4H3/b8-7+,15-11? |
InChI Key |
HBKYTZJPJFSCEF-OWGWGLNUSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C1C(C2=CC=CC=C2N1C)(C)C |
Canonical SMILES |
CC(=O)C=CC=C1C(C2=CC=CC=C2N1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


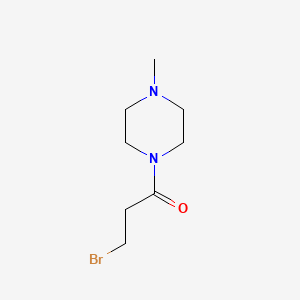
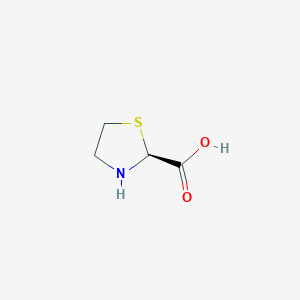
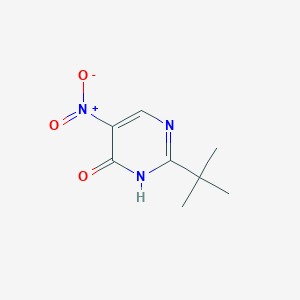

![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)

![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
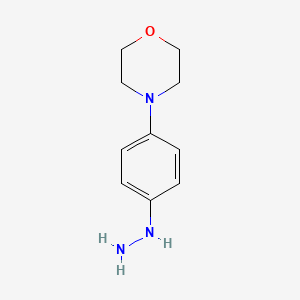
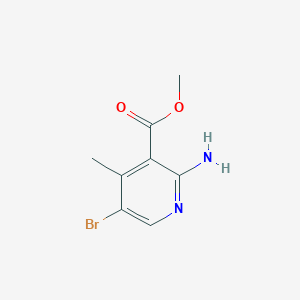
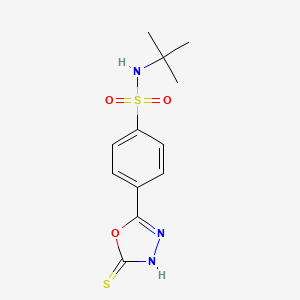

![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)
